molecular formula C6H11NO2 B3005843 (R)-3-methylpyrrolidine-3-carboxylic acid CAS No. 1410783-77-5

(R)-3-methylpyrrolidine-3-carboxylic acid

Cat. No.: B3005843
CAS No.: 1410783-77-5
M. Wt: 129.159
InChI Key: JXNPHMVNQPDXQI-ZCFIWIBFSA-N
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Description

®-3-methylpyrrolidine-3-carboxylic acid is a chiral amino acid derivative with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-methylpyrrolidine-3-carboxylic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the appropriate solvent to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-3-methylpyrrolidine-3-carboxylic acid may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. Continuous flow reactors and other advanced technologies can be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

®-3-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The amino group in the pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

®-3-methylpyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be incorporated into peptides and proteins to study their structure and function.

    Industry: The compound can be used in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ®-3-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-methylpyrrolidine-3-carboxylic acid: The enantiomer of the compound, with different stereochemistry.

    Proline: A structurally similar amino acid with a pyrrolidine ring.

    Pyrrolidine-2-carboxylic acid: Another pyrrolidine derivative with a different substitution pattern.

Uniqueness

®-3-methylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This makes it valuable in applications requiring chiral specificity, such as drug development and asymmetric synthesis.

Properties

IUPAC Name

(3R)-3-methylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(5(8)9)2-3-7-4-6/h7H,2-4H2,1H3,(H,8,9)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNPHMVNQPDXQI-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCNC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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